tert-Butyl 4-(4-((methylamino)methyl)phenyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(4-((methylamino)methyl)phenyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a tert-butyl ester group and a phenyl ring with a methylamino substituent. It is commonly used in various scientific research applications due to its versatile chemical properties.
Mechanism of Action
Target of Action
It is noted that this compound is useful as a semi-flexible linker in protac (proteolysis targeting chimera) development for targeted protein degradation .
Mode of Action
As a component in PROTACs, it may facilitate the binding of the PROTAC to its target protein, leading to the protein’s degradation .
Biochemical Pathways
In the context of PROTACs, it could potentially influence any pathway involving the targeted protein .
Result of Action
As part of a PROTAC, it could contribute to the degradation of a specific target protein .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(4-((methylamino)methyl)phenyl)piperidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a halogenated benzene derivative.
Addition of the Methylamino Group: The methylamino group is added via a nucleophilic substitution reaction, typically using methylamine.
Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(4-((methylamino)methyl)phenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methylamine in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
tert-Butyl 4-(4-((methylamino)methyl)phenyl)piperidine-1-carboxylate is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of receptor-ligand interactions and enzyme inhibition.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-(4-((methylamino)methyl)phenyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research applications and potential therapeutic development.
Properties
IUPAC Name |
tert-butyl 4-[4-(methylaminomethyl)phenyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)20-11-9-16(10-12-20)15-7-5-14(6-8-15)13-19-4/h5-8,16,19H,9-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIXMQMEZUNJMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)CNC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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